molecular formula C6H9NO2 B13581547 5-Oxa-2-azaspiro[3.4]octan-6-one

5-Oxa-2-azaspiro[3.4]octan-6-one

Cat. No.: B13581547
M. Wt: 127.14 g/mol
InChI Key: PFVAHOATLWHAGG-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[34]octan-6-one is a heterocyclic compound that features a spirocyclic structure, which means it has two rings that share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2-azaspiro[3.4]octan-6-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for 5-Oxa-2-azaspiro[3This method allows for precise control over reaction conditions, leading to higher efficiency and safety compared to traditional batch synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2-azaspiro[3.4]octan-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

5-Oxa-2-azaspiro[3.4]octan-6-one has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxa-2-azaspiro[34]octan-6-one is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5-oxa-2-azaspiro[3.4]octan-6-one

InChI

InChI=1S/C6H9NO2/c8-5-1-2-6(9-5)3-7-4-6/h7H,1-4H2

InChI Key

PFVAHOATLWHAGG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)OC1=O

Origin of Product

United States

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